molecular formula C20H12BrNO3 B15108646 N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide

N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide

Cat. No.: B15108646
M. Wt: 394.2 g/mol
InChI Key: LOMIIZGCZXOUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a bromophenyl group and a benzochromenyl carboxamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide typically involves the reaction of 4-bromoaniline with 3-oxobenzo[f]chromene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . The general reaction scheme is as follows:

    Step 1: Preparation of 3-oxobenzo[f]chromene-2-carboxylic acid chloride by reacting 3-oxobenzo[f]chromene-2-carboxylic acid with thionyl chloride.

    Step 2: Reaction of the acid chloride with 4-bromoaniline in the presence of triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide
  • N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine

Uniqueness

N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is unique due to its specific molecular structure, which combines a bromophenyl group with a benzochromenyl carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H12BrNO3

Molecular Weight

394.2 g/mol

IUPAC Name

N-(4-bromophenyl)-3-oxobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C20H12BrNO3/c21-13-6-8-14(9-7-13)22-19(23)17-11-16-15-4-2-1-3-12(15)5-10-18(16)25-20(17)24/h1-11H,(H,22,23)

InChI Key

LOMIIZGCZXOUQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.